![molecular formula C12H18O3 B133436 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- CAS No. 17450-95-2](/img/structure/B133436.png)
1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
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Overview
Description
5,5-Dimethyl-1,3-cyclohexanedione, also known as Dimedone or Methone, is a highly sensitive and very specific reagent used for the determination of aldehydes . It is environmentally friendly, gives high yields, and has a simple workup procedure .
Synthesis Analysis
While specific synthesis methods for 5,5-Dimethyl-1,3-cyclohexanedione were not found in the search results, it’s known that it can be used in condensation reactions with aromatic aldehydes in ethylene glycol .Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-1,3-cyclohexanedione is C8H12O2 . Its IUPAC name is 5,5-dimethylcyclohexane-1,3-dione . The molecular weight is 140.18 g/mol .Chemical Reactions Analysis
5,5-Dimethyl-1,3-cyclohexanedione is stable in its dry crystalline form, but its solutions can decompose and oxidize, even under shielding from light . The compound turns red when it encounters ferric chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.18 . It has a density of 1.0373 (rough estimate), a melting point of 146-148 °C (lit.), a boiling point of 216.69°C (rough estimate), and a flash point of 114.5°C . It is soluble in water at 0.416 g/100 mL (25 ºC), and has a vapor pressure of 0.0042mmHg at 25°C .Scientific Research Applications
Synthesis of Michael Adducts
2-Butyryldimedone has been used in the synthesis of trimolecular salt Michael adducts . These adducts were synthesized in excellent yields up to 92% via one-pot multicomponent reactions in an aqueous medium . The chemical structures of these compounds were characterized by X-ray single-crystal diffraction techniques .
Bio-Assays
Compounds derived from 2-Butyryldimedone were screened in vitro for different bio-assays such as thymidine phosphorylase inhibition assay, urease inhibition assay, β-glucuronidase inhibition assays and cytotoxicity against PC-3 and HeLa cell lines .
Synthesis of Spiro and Heterocyclic Compounds
2-Butyryldimedone is used as a versatile synthon for the synthesis of several spiro and heterocyclic compounds . These include xanthene derivatives, which have emerged as an important class of compound because of their industrial importance .
Synthesis of Pyrazole, Isoxazole and Thiophene Derivatives
2-Butyryldimedone has been used in the synthesis of pyrazole, isoxazole and thiophene derivatives . These compounds showed high antiproliferative activities against cancer cell lines together with high inhibitions toward tyrosine kinases .
Synthesis of Chromene Derivatives
2-Butyryldimedone and its derivatives are suitable precursors for the preparation of divergent organic compounds, for example chromene derivatives . These derivatives possess anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-HIV and antibacterial activities .
Synthesis of Oxozolidinones
2-Butyryldimedone is used in the synthesis of oxozolidinones . These compounds have antibacterial activity .
Synthesis of Substituted Xanthene Derivatives
2-Butyryldimedone is used in the synthesis of substituted xanthene derivatives . These derivatives have several uses in dyes, laser technology, fluorescent compounds, and more importantly, have been reported to show a variety of biological activity .
[2 + 2] Cycloaddition in Chemical Synthesis
2-Butyryldimedone has been used in the application of the [2 + 2] cycloaddition with different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .
Safety And Hazards
5,5-Dimethyl-1,3-cyclohexanedione can cause irritation to the eyes and skin . It is recommended to avoid inhalation of vapors or contact with skin . It should be used in well-ventilated areas due to its moderate volatility . It should be stored in sealed containers, away from heat sources and oxidizers . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling this chemical .
Future Directions
properties
IUPAC Name |
2-butanoyl-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNOYMBLCEKKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391031 |
Source
|
Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
CAS RN |
17450-95-2 |
Source
|
Record name | 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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